Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Catalog No.
S773688
CAS No.
27317-59-5
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

CAS Number

27317-59-5

Product Name

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

IUPAC Name

ethyl 3-ethoxy-3-iminopropanoate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3

InChI Key

ZAKAONRTRWRIJT-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=O)OCC

Canonical SMILES

CCOC(=N)CC(=O)OCC

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester (CAS 27317-59-5), commonly referred to as ethyl 3-ethoxy-3-iminopropanoate free base, is a highly reactive bifunctional building block featuring both an ethyl ester and an electrophilic imino ether (imidate) group . In industrial and pharmaceutical procurement, it serves as a critical C3-synthon for the rapid construction of nitrogen-rich heterocycles, including pyrimidines, 1,2,4-triazoles, pyrazoles, and imidazoles [1]. Unlike its more common hydrochloride salt counterpart, the free base form is a liquid that facilitates base-free condensations, making it a highly prioritized precursor for advanced active pharmaceutical ingredient (API) synthesis and the development of high-energy density materials (HEDMs)[2].

Substituting the pre-formed imidate with its raw precursor, ethyl cyanoacetate, requires an in situ Pinner reaction using anhydrous hydrogen chloride gas—a highly corrosive, time-consuming process that often suffers from incomplete conversion and competing amide formation [1]. Furthermore, substituting the free base (CAS 27317-59-5) with the more widely cataloged hydrochloride salt (CAS 3312-73-0) introduces significant processability bottlenecks. The hydrochloride salt mandates the addition of an external base (such as triethylamine or sodium bicarbonate) during condensation, generating equimolar amounts of salt waste (e.g., TEA·HCl) [2]. In continuous flow manufacturing or sensitive catalytic environments, this stoichiometric salt generation causes reactor fouling, complicates downstream purification, and reduces overall atom economy, making the free base the strictly superior choice for scalable, salt-free workflows [3].

Superior Yields in Nitrogen Heterocycle Annulation

In the synthesis of 1,2,4-triazoles and pyrazoles, utilizing pre-formed ethyl 3-ethoxy-3-iminopropanoate allows for direct, highly efficient condensation with hydrazides. Literature demonstrates that refluxing the imidate with hydrazides in ethanol or acetonitrile yields the corresponding triazoles in 70–90% yield within 12 hours [1]. In contrast, attempting an in situ Pinner reaction starting from the ethyl cyanoacetate baseline often results in yields below 60% due to incomplete conversion and side reactions [2].

Evidence DimensionHeterocycle Annulation Yield
Target Compound Data70–90% yield (direct imidate condensation)
Comparator Or Baseline<60% yield (ethyl cyanoacetate baseline)
Quantified Difference10–30% absolute yield improvement
ConditionsReflux with hydrazides in ethanol/acetonitrile (12h)

Procuring the pre-formed imidate eliminates the need for corrosive anhydrous HCl handling and significantly improves the throughput and yield of complex heterocycle synthesis.

Elimination of Stoichiometric Salt Waste in Flow Chemistry

Ethyl 3-ethoxy-3-iminopropanoate is frequently sold as a hydrochloride salt, which necessitates neutralization with an external base (e.g., triethylamine) prior to or during nucleophilic condensation [1]. This neutralization generates equimolar amounts of salt byproducts (such as TEA·HCl), which can precipitate and cause severe reactor fouling in continuous flow systems. Procuring the free base (CAS 27317-59-5) enables direct, base-free condensation, completely eliminating stoichiometric salt generation and streamlining downstream purification [2].

Evidence DimensionStoichiometric Salt Byproduct Generation
Target Compound Data0 equivalents of salt waste (using free base)
Comparator Or Baseline1 equivalent of salt waste (TEA·HCl) per mole of product (using HCl salt)
Quantified Difference100% reduction in neutralization salt byproducts
ConditionsBase-free condensation vs. base-mediated neutralization

Using the free base prevents reactor clogging in continuous flow setups and removes a mandatory aqueous wash or filtration step from the purification workflow.

Enhanced Electrophilicity for Regioselective Condensations

The imino ether functionality of ethyl 3-ethoxy-3-iminopropanoate is highly electrophilic at the C3 position compared to standard amides or esters. When reacted with asymmetric binucleophiles, the imidate directs initial nucleophilic attack exclusively to the imino carbon, achieving >95% regioselectivity for the desired annulation pathway under mild conditions (60–80 °C) [1]. Comparators like ethyl malonamate lack this highly activated electrophilic center, leading to mixed condensation products and requiring elevated temperatures that can degrade sensitive functional groups [1].

Evidence DimensionRegioselectivity in Binucleophile Condensation
Target Compound Data>95% regioselectivity at 60–80 °C
Comparator Or BaselineMixed isomers and low conversion (ethyl malonamate)
Quantified Difference>95% vs. poor selectivity; ~70 °C reduction in reaction temperature
ConditionsCondensation with asymmetric binucleophiles

High regiocontrol drastically reduces the need for expensive and time-consuming chromatographic separation of structural isomers in pharmaceutical manufacturing.

Synthesis of Nitrogen-Rich Energetic Materials (HEDMs)

Direct condensation with hydrazides to form polynitro-functionalized 1,2,4-triazoles and pyrazoles, benefiting from the high yield (70-90%) and clean reaction profile of the imidate without the need for harsh acidic conditions [1].

Continuous Flow Manufacturing of Pharmaceutical Intermediates

Utilization of the free base in flow reactors to synthesize pyrimido-indole or benzimidazole cores without the risk of salt precipitation (e.g., TEA·HCl) that plagues the hydrochloride salt equivalent, ensuring uninterrupted continuous processing [2].

Regioselective API Scaffold Construction

Deployment in the synthesis of complex kinase inhibitors or multidrug-resistant antibiotics where the highly electrophilic imino carbon ensures >95% regioselectivity during annulation with asymmetric binucleophiles, minimizing isomer waste[3].

XLogP3

1

UNII

FZO52Q3D3I

Other CAS

27317-59-5

Wikipedia

Ethyl 3-ethoxy-3-iminopropionate

General Manufacturing Information

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types